molecular formula C14H12O3 B5539914 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one

3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5539914
M. Wt: 228.24 g/mol
InChI Key: AKNNLKCBKRCSFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[3,2-g]chromen-7-one derivatives can be achieved through various methods, including green, catalyst-free, and solvent-free conditions, leading to high yields. One such method involves a three-component reaction of hydroxychromenones with aromatic aldehydes and isonitrile under microwave irradiation, showcasing high atom-efficiency and no need for column chromatography purification (Kumar et al., 2015). Another approach includes a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, yielding biologically intriguing structures (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds has been determined through various spectroscopic techniques, confirming the expected structural features and providing insights into their stereochemistry and electronic properties. For example, a study on a psolaren derivative revealed its solid-state structure through X-ray diffraction, showing the coplanarity of its fused phenyl and heterocyclic rings (Turbay et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. For instance, nucleophilic reactivity studies have explored the reactions of furo[3,2-g]chromen-7-one derivatives with mono- and di-nitrogen nucleophiles, leading to novel enamines, enaminones, and benzofuran derivatives with significant bioactivity potential (Ali et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be inferred from their synthesis and structural characterization. The detailed analysis of their crystal structure provides insights into their solid-state properties and potential applications in materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these compounds in pharmacology and materials science. Studies have shown that some furo[3,2-g]chromen-7-one derivatives exhibit significant biological activities, such as kinase inhibition, highlighting their potential as bioactive molecules (Amr et al., 2017).

Scientific Research Applications

Green Synthesis Approaches

Research has focused on the development of environmentally friendly synthesis methods for compounds related to "3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one". Kumar et al. (2015) outlined a green, catalyst-free, solvent-free approach for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, showcasing high yields and efficiency without the need for column chromatography, highlighting the environmental benefits of such methods (Kumar et al., 2015).

Crystal Structure Analysis

The crystal structure of compounds structurally related to "this compound" has been extensively studied. Atta-ur-Rahman et al. (2004) investigated the crystal structure of imperatorin, providing insights into the molecular conformations and interactions, which are crucial for understanding the chemical and physical properties of these compounds (Atta-ur-Rahman et al., 2004).

Novel Synthesis Methods

Innovative synthesis techniques for creating structurally similar compounds have been developed to enhance the diversity and potential applications of these molecules. Zhou et al. (2013) described an efficient synthesis of furo[3,2-c]chromen-4-ones via a four-component reaction, demonstrating the method's utility in creating biologically relevant structures with potential therapeutic applications (Zhou et al., 2013).

Antioxidative and Anti-inflammatory Applications

Research into the bioactive properties of compounds related to "this compound" has shown promising antioxidative and anti-inflammatory effects. Joy and Chakraborty (2017) isolated chromenyl derivatives from the clam Paphia malabarica, demonstrating significant antioxidative and anti-inflammatory properties, suggesting the potential of these compounds for therapeutic applications (Joy & Chakraborty, 2017).

Catalyst-Free Synthetic Approaches

He et al. (2012) developed a catalyst-free method for synthesizing benzo[c]chromenes and benzo[c]chromen-6-ones, highlighting the environmental and practical advantages of such approaches. This research underlines the ongoing efforts to make chemical synthesis more sustainable and efficient (He et al., 2012).

properties

IUPAC Name

3,5,6-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-6-16-12-5-13-11(4-10(7)12)8(2)9(3)14(15)17-13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNLKCBKRCSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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